

# Physical and chemical properties of furfuryl pentanoate

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Compound Name: Furfuryl pentanoate

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An In-depth Technical Guide to **Furfuryl Pentanoate**: Properties, Reactivity, and Applications

## Introduction

**Furfuryl pentanoate**, also known by synonyms such as furfuryl valerate, is a fatty acid ester that holds a significant position in the chemical industry, particularly within the flavor and fragrance sectors.[1][2] This organic compound is characterized by a furan ring attached to a pentanoate ester group, a structure that imparts its distinct sensory characteristics.[2][3] As a synthetic flavoring agent, it is valued for its unique organoleptic profile, described as having fatty, green, and sweet overripe fruit notes.[3][4]

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the physical and chemical properties of **furfuryl pentanoate**. It delves into its molecular structure, spectroscopic data, chemical reactivity, synthesis protocols, and applications, grounded in authoritative scientific data to ensure accuracy and trustworthiness.

## Chemical Identity and Molecular Structure

**Furfuryl pentanoate** is systematically identified by its IUPAC name, furan-2-ylmethyl pentanoate.[4] Its unique chemical identity is cataloged under CAS Registry Number 36701-01-6.[3][5] The compound's molecular formula is  $C_{10}H_{14}O_3$ , and it has a molecular weight of approximately 182.22 g/mol.[3][4]

## Key Identifiers:

- IUPAC Name: furan-2-ylmethyl pentanoate[4]
- CAS Number: 36701-01-6[3]
- Molecular Formula: C<sub>10</sub>H<sub>14</sub>O<sub>3</sub>[4]
- Molecular Weight: 182.22 g/mol [3]
- Synonyms: Furfuryl valerate, 2-**Furfuryl pentanoate**, Pentanoic acid, 2-furanylmethyl ester[1][4]

Caption: Chemical structure of **furfuryl pentanoate** (C<sub>10</sub>H<sub>14</sub>O<sub>3</sub>).

## Physical and Chemical Properties

The physicochemical properties of **furfuryl pentanoate** are crucial for its application, storage, and handling. It is typically a colorless to pale yellow, oily liquid.[4][6] A summary of its key properties is presented below.

Property	Value	Source(s)
Appearance	Colourless oily liquid	[4]
Odor	Sweet overripe fruit, fatty, green	[3][4]
Boiling Point	82-83 °C at 1.00 mm Hg; 228-229 °C at 760 mm Hg	[3][4][6]
Density	1.024 - 1.031 g/mL at 25 °C	[3][4]
Refractive Index	1.457 - 1.462 at 20 °C	[3][4]
Solubility	Insoluble in water; Soluble in alcohol	[4][6][7]
Flash Point	98 °C (208.4 °F) - closed cup	[3][6]
Vapor Density	6.2 (Air = 1)	[6]
logP (o/w)	2.513 - 2.631 (estimated)	[6][8]

## Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of chemical compounds. For **furfuryl pentanoate**, various spectroscopic data are available from commercial suppliers and public databases.

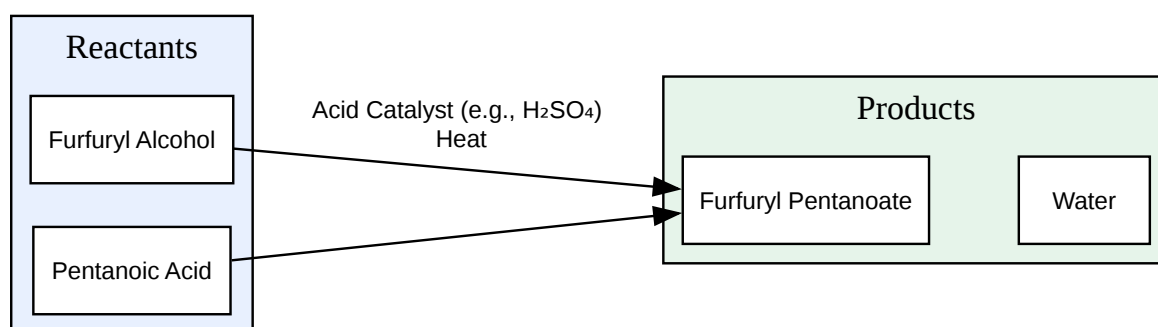
- <sup>1</sup>H NMR Spectra:** Proton Nuclear Magnetic Resonance (<sup>1</sup>H NMR) data are available, providing detailed information about the hydrogen atom environment in the molecule.[4]
- Mass Spectrometry (GC-MS):** Gas Chromatography-Mass Spectrometry data confirm the molecular weight and fragmentation pattern, which is essential for identification.[4][9] The mass spectrum typically shows a prominent peak for the furfuryl cation (m/z 81).[4]
- Infrared (IR) Spectra:** IR spectroscopy data reveal the presence of key functional groups, such as the ester carbonyl (C=O) and the furan ring vibrations.[4]

These spectral datasets are available for reference from sources like Sigma-Aldrich and the NIST Chemistry WebBook.[4][9]

# Chemical Reactivity and Synthesis

## Synthesis

**Furfuryl pentanoate** is a synthetic compound, typically produced through the esterification of furfuryl alcohol with pentanoic acid (valeric acid).<sup>[1][3]</sup> This reaction is a classic example of Fischer esterification, where an alcohol and a carboxylic acid react in the presence of an acid catalyst to form an ester and water.



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Caption: Synthesis of **furfuryl pentanoate** via Fischer esterification.

## Reactivity

The reactivity of **furfuryl pentanoate** is governed by its two main functional components: the ester group and the furan ring.

- **Hydrolysis:** As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which cleaves the ester bond to yield the parent compounds: furfuryl alcohol and pentanoic acid.
- **Hydrogenation:** The furan ring can undergo catalytic hydrogenation. This reaction would saturate the furan ring, converting it to a tetrahydrofuran ring, thus forming tetrahydro**furfuryl pentanoate**. This is a common transformation for furan derivatives.<sup>[10][11]</sup>
- **Degradation:** The compound can discolor during storage, indicating some level of instability.<sup>[12]</sup> Therefore, it is recommended to store it in a cool, dry place, protected from heat and

light to minimize degradation.[6] The furan ring, in general, can be sensitive to strong acids and oxidizing agents, which can lead to polymerization or ring-opening reactions.[13]

## Industrial and Research Applications

The primary application of **furfuryl pentanoate** is driven by its distinct sensory properties.

- **Flavoring Agent:** It is widely used as a flavoring agent in the food and beverage industry to impart fruity and green notes to products like baked goods, beverages, and confectionery.[1][6]
- **Fragrance Component:** In the fragrance industry, its sweet, fruity character allows it to blend with other aromatic compounds, adding warmth and complexity to perfumes and personal care products.[3][14]
- **Biochemical Research:** **Furfuryl pentanoate** also serves as a biochemical reagent for research purposes and can be a starting material or intermediate in the synthesis of more complex molecules.[15]

## Safety and Toxicology

From a safety perspective, **furfuryl pentanoate** is classified as harmful if swallowed.[4] Standard safety precautions, such as wearing protective gloves and eye protection, are recommended during handling.[3]

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated **furfuryl pentanoate** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[16][17] It is part of a group of furan-containing flavoring agents for which a group Acceptable Daily Intake (ADI) of 0-0.5 mg/kg of body weight was established.[4][16][17]

## Illustrative Experimental Protocol: Synthesis of Furfuryl Pentanoate

To ensure trustworthiness and provide actionable insights, the following section details a standard laboratory procedure for the synthesis of **furfuryl pentanoate**. This protocol is self-

validating in its design, incorporating steps for reaction monitoring, purification, and confirmation of the product.

Objective: To synthesize **furfuryl pentanoate** from furfuryl alcohol and pentanoic acid via Fischer esterification.

Materials:

- Furfuryl alcohol
- Pentanoic acid
- Concentrated sulfuric acid (catalyst)
- Toluene (for azeotropic removal of water)
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Dean-Stark apparatus, round-bottom flask, condenser, heating mantle, separatory funnel

Methodology:

- Reaction Setup:
  - Rationale: A Dean-Stark apparatus is employed to azeotropically remove the water formed during the reaction. This shifts the equilibrium towards the product side, maximizing the yield as per Le Châtelier's principle.
  - Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
  - Charge the flask with furfuryl alcohol (e.g., 0.1 mol), pentanoic acid (e.g., 0.11 mol, a slight excess to drive the reaction), and toluene (approx. 100 mL).
- Catalysis and Reflux:

- Rationale: A strong acid catalyst like sulfuric acid is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.
- Carefully add a few drops (e.g., 0.5 mL) of concentrated sulfuric acid to the mixture.
- Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue reflux until no more water is collected (typically 2-4 hours).
- Reaction Work-up and Neutralization:
  - Rationale: The work-up procedure is designed to remove the acid catalyst and any unreacted pentanoic acid.
  - Allow the reaction mixture to cool to room temperature.
  - Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
    - Water (to remove the bulk of the acid).
    - Saturated sodium bicarbonate solution (to neutralize any remaining sulfuric acid and unreacted pentanoic acid). Be cautious of CO<sub>2</sub> evolution.
    - Saturated brine solution (to reduce the solubility of the organic product in the aqueous layer and aid in phase separation).
- Drying and Solvent Removal:
  - Rationale: Removal of residual water is crucial before distillation to prevent bumping and ensure product purity.
  - Separate the organic layer and dry it over anhydrous magnesium sulfate.
  - Filter the drying agent and remove the toluene solvent using a rotary evaporator.
- Purification and Characterization:

- Rationale: Vacuum distillation is the preferred method for purifying high-boiling point liquids like **furfuryl pentanoate**, as it allows distillation at a lower temperature, preventing thermal decomposition.
- Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 82-83 °C at 1 mm Hg.[4]
- Characterize the final product using techniques like <sup>1</sup>H NMR, IR spectroscopy, and GC-MS to confirm its identity and purity.

This detailed protocol provides a robust and reproducible method for the synthesis of **furfuryl pentanoate**, reflecting the principles of scientific integrity and experimental causality.

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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)